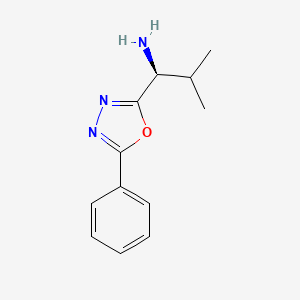
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .
Preparation Methods
The synthesis of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the amine group. The synthetic route may include the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable methods.
Chemical Reactions Analysis
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Scientific Research Applications
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activity makes it a candidate for drug development and therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar compounds to (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine include other 1,3,4-oxadiazole derivatives. These compounds share the 1,3,4-oxadiazole ring structure but may differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10(13)12-15-14-11(16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
UPKISGPBRVKPBU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C1=NN=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


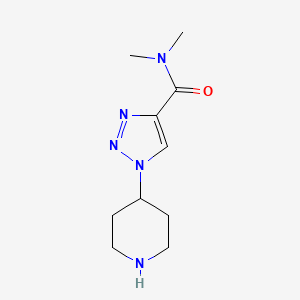
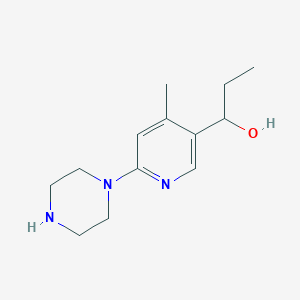

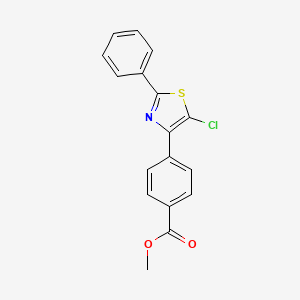

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)

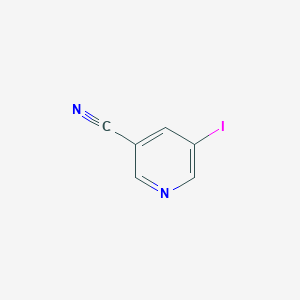
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)
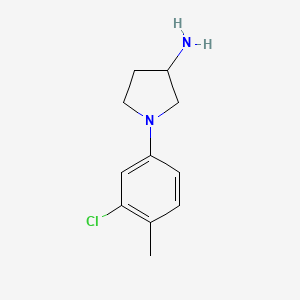


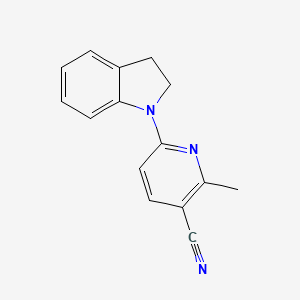
![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
